molecular formula C20H29N3O3 B15126333 tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate

tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate

Cat. No.: B15126333
M. Wt: 359.5 g/mol
InChI Key: FWXYAUQUOBKWQD-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it valuable in various fields of study.

Preparation Methods

The synthesis of tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate indazole derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

tert-Butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

tert-Butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate can be compared with other similar compounds, such as:

  • tert-Butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate
  • tert-Butyl N-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate

These compounds share structural similarities but may differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific indazole and oxane moieties, which confer distinct reactivity and applications .

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate

InChI

InChI=1S/C20H29N3O3/c1-14(22-19(24)26-20(2,3)4)12-15-8-7-9-17-16(15)13-21-23(17)18-10-5-6-11-25-18/h7-9,13-14,18H,5-6,10-12H2,1-4H3,(H,22,24)

InChI Key

FWXYAUQUOBKWQD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C=NN(C2=CC=C1)C3CCCCO3)NC(=O)OC(C)(C)C

Origin of Product

United States

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